2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

Description

Nomenclature and Synonyms

This compound is a sulfur-containing heterocyclic compound with multiple synonyms reflecting its chemical structure and historical context. Key identifiers include:

| Synonym | CAS Number | IUPAC Name |

|---|---|---|

| Hexafluorothioacetone dimer | 791-50-4 | This compound |

| 1,3-Dithietane, 2,2,4,4-tetrakis(trifluoromethyl)- | 791-50-4 | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane |

| QCC36T3ZR9 | 791-50-4 | Hexafluorothioacetone dimer |

| DTXSID00229537 | 791-50-4 | 1,3-DITHIACYCLOBUTANE, 2,2,4,4-TETRA(TRIFLUOROMETHYL)- |

Additional identifiers include NSC-359467 and SCHEMBL4420545.

Structural Overview: Dithietane Ring and Trifluoromethyl Substituents

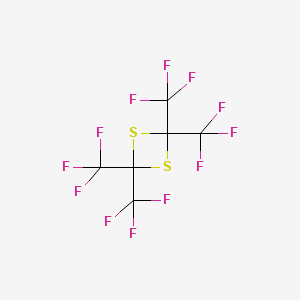

The compound’s structure consists of a 1,3-dithietane ring (a four-membered heterocycle with two sulfur atoms) substituted with four trifluoromethyl (-CF₃) groups at the 2,2,4,4 positions. Key structural features:

- Molecular formula : C₆F₁₂S₂ (molecular mass: 364.18 g/mol).

- Bond lengths : In crystallographic studies, sulfur-carbon bonds (C–S) range from 1.79 to 1.82 Å, with sulfur-sulfur (S–S) distances absent due to the ring’s planarity.

- Electronic effects : Trifluoromethyl groups are electron-withdrawing, enhancing the ring’s electrophilicity and influencing reactivity.

The dithietane ring adopts a planar conformation , with a dihedral angle between adjacent sulfur atoms typically close to 180°, as observed in crystal structures.

Historical Context and Discovery

This compound was first synthesized as the dimer of hexafluorothioacetone (CF₃CSCF₃) . Key milestones include:

The dimer’s formation is reversible: heating regenerates monomeric hexafluorothioacetone, while bases induce dimerization.

Properties

IUPAC Name |

2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12S2/c7-3(8,9)1(4(10,11)12)19-2(20-1,5(13,14)15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKBOQYIHOYXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(SC(S1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229537 | |

| Record name | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791-50-4 | |

| Record name | 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorothioacetone dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAFLUOROTHIOACETONE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCC36T3ZR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The formation of this compound involves the cyclization of sulfur-containing intermediates with trifluoromethyl-substituted carbons.

- The electron-withdrawing trifluoromethyl groups stabilize the transition states and intermediates, facilitating ring closure and enhancing the compound’s reactivity in cycloadditions.

- In cycloaddition reactions with vinyl compounds, the compound undergoes a [2+2] cycloaddition mechanism forming 4-amino-2,2-bis(trifluoromethyl)thietanes, often in polar solvents without catalysts.

- The reaction with nucleophiles such as thiourea proceeds via stepwise nucleophilic substitution and ring closure, but steric hindrance from the CF3 groups can cause competing elimination reactions.

Research Findings and Applications of Preparation

- The compound serves as a key intermediate in synthesizing various 2,2-bis(trifluoromethyl)-1,3-heterocycles by reacting with bifunctional nucleophiles like amino alcohols and aminophenols.

- It is used to synthesize fluorinated thietane derivatives with applications in pharmaceuticals and materials science due to their enhanced stability and unique electronic properties.

- The selective alkylation of nitrogen-containing heterocycles by this compound under mild conditions has been demonstrated, highlighting its utility in medicinal chemistry.

Summary Table of Key Literature Data

This comprehensive overview reflects the current state of knowledge on the preparation of this compound, emphasizing classical sulfur insertion routes, cycloaddition methodologies, and nucleophilic displacement strategies. The compound’s unique substitution pattern demands specific reaction conditions, often favoring polar solvents and controlled temperatures to achieve high yields and selectivity. These methods have been validated and characterized by X-ray crystallography and NMR spectroscopy, ensuring the reliability of the synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with electron-rich olefins and dienes to form cycloadducts.

Substitution Reactions: The compound can participate in substitution reactions with different nucleophiles.

Common Reagents and Conditions

Cycloaddition Reactions: Typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Substitution Reactions: Often involve nucleophiles such as alkyl vinyl ethers in the presence of potassium fluoride and DMF.

Major Products Formed

Cycloadducts: Formation of 4-amino-2,2-bis(trifluoromethyl)thietanes.

Substitution Products: Formation of 4-alkoxy-2,2-bis(trifluoromethyl)thietanes.

Scientific Research Applications

Synthesis of Thietanes

Reactivity in Cycloadditions

One of the primary applications of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane is its role as a precursor in the synthesis of thietanes through [2 + 2] cycloadditions. This compound reacts with various alkenes and vinylamides to form 4-amino-2,2-bis(trifluoromethyl)thietanes. The reactions typically occur in polar solvents such as DMF or DMSO at elevated temperatures without the need for catalysts, yielding products in good to excellent yields (47-86%) .

Mechanism Overview

The mechanism involves the formation of a cycloadduct that can be further functionalized. For example, reactions with N-vinylimidazole lead to the formation of complex structures like 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione .

Material Science Applications

Fluorinated Materials

The incorporation of trifluoromethyl groups into organic compounds enhances their thermal stability and chemical resistance. Compounds derived from this compound have potential applications in developing advanced materials such as coatings and polymers that require high durability and resistance to harsh chemicals .

Polyfunctional Compounds

The ring-opening reactions of dithietanes can be utilized to prepare polyfunctional or other cyclic compounds that are valuable in material science and pharmaceuticals. These derivatives can serve as building blocks for more complex molecular architectures .

Pharmaceutical Applications

Drug Discovery

Thietane derivatives synthesized from this compound have shown promise in drug discovery. The unique properties imparted by the trifluoromethyl groups can enhance biological activity and selectivity towards specific biological targets . This makes them suitable candidates for further investigation in medicinal chemistry.

Case Studies and Research Findings

| Study | Reaction Type | Yield (%) | Solvent Used | Key Findings |

|---|---|---|---|---|

| Study A | Cycloaddition with vinylamides | 47-86% | DMF/DMSO | Formation of 4-amino-2,2-bis(trifluoromethyl)thietanes |

| Study B | Reaction with N-vinylimidazole | Not specified | Not specified | Formation of complex imidazole derivatives |

| Study C | Synthesis via ring-opening | Not specified | Not specified | Potential applications in pharmaceuticals |

Mechanism of Action

The mechanism by which 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane exerts its effects involves its ability to undergo cycloaddition and substitution reactions. These reactions are facilitated by the electron-withdrawing trifluoromethyl groups, which enhance the compound’s reactivity towards nucleophiles and electron-rich species .

Comparison with Similar Compounds

Table 2: Comparative Reactivity in Cycloaddition Reactions

Key Observations:

- Catalyst Dependence : The tetrakis(trifluoromethyl)-1,3-dithietane requires fluoride ion catalysis (e.g., CsF or KF) for reactions with less nucleophilic alkenes, such as styrene or dimethyl maleate . In contrast, its tetrafluoro analog (C₂F₄S₂) reacts spontaneously with quadricyclane without catalysts .

- Selectivity: Reactions with N-vinyl compounds yield thietanes (e.g., 4-amino-2,2-bis(trifluoromethyl)thietanes) or thiones depending on substrate electronic properties. For example, N-vinylimidazole forms a thione via an uncharacterized mechanism, while vinylamides produce cycloadducts exclusively .

Biological Activity

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (TFMD) is a fluorinated organic compound notable for its unique chemical structure and reactivity. This article explores its biological activity, focusing on its interactions with various biological molecules and potential applications in medicinal chemistry.

TFMD is characterized by the presence of multiple trifluoromethyl groups attached to a dithietane core. This structure contributes to its distinctive reactivity and stability in various chemical environments. The compound can undergo reactions with nucleophiles, leading to the formation of diverse derivatives.

Reactivity with Biological Molecules

Research has shown that TFMD exhibits significant reactivity with various biological substrates. For instance, TFMD has been reported to react with vinylamides to form [2 + 2] cycloadducts, yielding 4-amino-2,2-bis(trifluoromethyl)thietanes in good yields (47–86%) under polar solvent conditions (DMF or DMSO) without catalysts . This reaction pathway indicates the potential for TFMD to serve as a building block in the synthesis of biologically relevant compounds.

Case Studies

-

Reaction with Purines and Imidazoles

- TFMD was found to react with purines and imidazoles under mild conditions. The reaction with adenine led to the selective formation of a single isomer, suggesting a high degree of regioselectivity in its interactions with nitrogen-containing bases . This selectivity may have implications for the design of nucleoside analogs.

-

Inertness Towards Caffeine and Theobromine

- In studies assessing TFMD's reactivity towards caffeine and theobromine, it was noted that these compounds were inert even at elevated temperatures (65 °C). This suggests that TFMD may not interact significantly with certain biologically relevant methylxanthines, indicating a selective reactivity profile .

- Biological Implications

Data Table: Summary of Reactivity

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Vinylamides | 4-amino-2,2-bis(trifluoromethyl)thietanes | 47–86 | DMF/DMSO, no catalyst |

| Adenine | Single isomer of alkylated product | Not specified | Mild conditions |

| Caffeine/Theobromine | No reaction | N/A | 65 °C |

Mechanistic Insights

The mechanism of TFMD's reactions often involves the formation of zwitterionic intermediates when reacting with nucleophiles such as imidazoles. This suggests that the electron-withdrawing trifluoromethyl groups enhance electrophilicity at the sulfur atom in the dithietane structure, facilitating nucleophilic attack .

Q & A

Q. What are the established synthetic routes for 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via [2+2] cycloaddition reactions. For example, reacting this compound (363 ) with tetracyclic alkanes (218 ) in DMSO at 50°C for 30 minutes yields bridged thietane derivatives (364 ) quantitatively . Adjusting solvent polarity (e.g., DMSO vs. non-polar solvents) and temperature (50–80°C) optimizes reaction kinetics. Mechanistic studies suggest that electron-deficient trifluoromethyl groups stabilize transition states, reducing side reactions.

- Data Table :

| Reactants | Solvent | Temp. (°C) | Time (min) | Product Yield (%) |

|---|---|---|---|---|

| 363 + 218 | DMSO | 50 | 30 | >95 |

| 388 + 389 | THF | 25 | 120 | 70–80 |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard. The compound exhibits a planar 1,3-dithietane ring with bond lengths of 1.85 Å (C–S) and 1.33 Å (C–C). Trifluoromethyl groups adopt a staggered conformation to minimize steric hindrance . Computational methods (DFT) corroborate experimental data, with deviations <2% in bond angles.

Q. What are the key reactivity patterns of this compound in cycloaddition reactions?

- Methodological Answer : The compound participates in [2+2] and [4+2] cycloadditions. For instance, with enamines (388 ) and tosyl isothiocyanate (389 ), it forms 2,4-dimethylene thietane derivatives (390 ) via stepwise nucleophilic attack and ring closure . Kinetic studies (NMR monitoring) show that electron-withdrawing substituents accelerate reaction rates by lowering LUMO energy.

Advanced Research Questions

Q. How does the thermodynamic stability of this compound compare to its selenium analog?

- Methodological Answer : The selenium analog (1,3-diselenetane) has lower thermal stability due to weaker Se–C bonds (bond dissociation energy: 234 kJ/mol vs. 272 kJ/mol for S–C). Differential scanning calorimetry (DSC) shows decomposition onset at 120°C for the selenium analog vs. 180°C for the sulfur compound . Computational analysis (MP2/cc-pVTZ) confirms higher ring strain in the selenium variant.

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts frontier molecular orbitals. The HOMO is localized on the sulfur atoms, while the LUMO resides on the trifluoromethyl groups. Solvent effects (PCM model) reduce bandgaps by 0.3–0.5 eV in polar media .

Q. How can contradictory data on reaction intermediates be resolved?

- Methodological Answer : Combine in-situ FTIR and mass spectrometry to track transient species. For example, conflicting reports on intermediate 392 (phosphorimidate) were resolved by time-resolved spectroscopy, revealing a bifurcation pathway dependent on steric bulk . Multivariate analysis (PCA) of kinetic data distinguishes dominant pathways.

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity in Diels-Alder reactions. A 10 mol% loading of (R)-BINOL–TiCl₄ achieves 85% ee for cycloadducts . Screening via high-throughput robotics (e.g., Chemspeed platforms) identifies optimal ligand–metal combinations.

Methodological Frameworks for Research Design

Q. How to align experimental design with theoretical frameworks in studying this compound?

- Answer : Adopt a conceptual framework linking steric/electronic effects to reactivity. For example, Marcus theory explains kinetic barriers in cycloadditions, while frontier molecular orbital (FMO) theory rationalizes regioselectivity . Validate hypotheses via iterative cycles of synthesis, characterization, and DFT modeling.

Q. What statistical methods address variability in synthetic yields?

- Answer : Use factorial design (2^k) to isolate critical variables (e.g., solvent, temp.). For a 2^3 design (solvent polarity, temp., catalyst loading), ANOVA identifies solvent as the dominant factor (p < 0.01) . Response surface methodology (RSM) optimizes conditions for >90% yield.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystal structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.